Parvodicin C2
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Overview
Description
Parvodicin C2 is a glycopeptide antibiotic derived from the bacterium Actinomadura parvosata. It is a component of the parvodicin complex and serves as a precursor for synthesizing the antibiotic dalbavancin. This compound exhibits activity against methicillin-sensitive and methicillin-resistant strains of Staphylococcus aureus, Staphylococcus epidermidis, Staphylococcus saprophyticus, Staphylococcus hemolyticus, and Enterococcus faecalis .
Mechanism of Action
Target of Action
Antibiotic A-40926 B1, a glycopeptide antibiotic, primarily targets bacterial cell wall synthesis. It binds to the D-alanyl-D-alanine terminus of cell wall precursor units, which are crucial for the cross-linking process in peptidoglycan synthesis . This binding inhibits the transpeptidation reaction, essential for cell wall integrity and strength.
Mode of Action
Upon binding to its target, A-40926 B1 prevents the formation of peptidoglycan cross-links by sterically hindering the action of transpeptidase enzymes . This disruption leads to weakened cell walls, making bacteria susceptible to osmotic pressure and ultimately causing cell lysis and death.
Biochemical Pathways
The inhibition of peptidoglycan synthesis affects several downstream pathways. The bacterial cell wall is vital for maintaining cell shape and protecting against environmental stress. Disruption in its synthesis triggers a cascade of stress responses, including the activation of autolytic enzymes that further degrade the cell wall . This results in a loss of cell integrity and bacterial death.
Pharmacokinetics
The pharmacokinetics of A-40926 B1 involve its absorption, distribution, metabolism, and excretion (ADME) properties. This antibiotic is typically administered intravenously due to poor oral bioavailability. It exhibits a high affinity for plasma proteins, leading to extensive distribution in body tissues . Metabolism primarily occurs in the liver, and the compound is excreted mainly through the kidneys. The half-life of A-40926 B1 allows for sustained therapeutic levels with appropriate dosing intervals.
Result of Action
At the molecular level, A-40926 B1’s action results in the inhibition of cell wall synthesis, leading to bacterial cell death. At the cellular level, this manifests as cell lysis due to the inability to maintain structural integrity . Clinically, this translates to the effective treatment of infections caused by Gram-positive bacteria, including multi-drug resistant strains.
Action Environment
Environmental factors such as pH, temperature, and the presence of other ions can influence the efficacy and stability of A-40926 B1. Optimal activity is observed in environments that mimic physiological conditions. Extreme ph levels or high temperatures can reduce its stability and effectiveness . Additionally, the presence of divalent cations like calcium and magnesium can affect its binding affinity and, consequently, its antibacterial activity.
: Springer
Biochemical Analysis
Biochemical Properties
The biochemical role of Antibiotic A-40926 B1 is primarily as an inhibitor of Gram-positive bacteria . It interacts with bacterial cell wall synthesis enzymes, leading to the disruption of cell wall formation . The dbv gene cluster, characterized from N. gerenzanensis ATCC 39727, is responsible for A40926 biosynthesis .
Cellular Effects
Antibiotic A-40926 B1 exerts significant effects on bacterial cells. It inhibits cell wall synthesis, leading to cell death . This impact on cell function includes disruption of cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Antibiotic A-40926 B1 involves binding to bacterial cell wall synthesis enzymes . This binding inhibits the function of these enzymes, disrupting cell wall formation and leading to cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Antibiotic A-40926 B1 have been observed to increase over time . The compound is stable and does not degrade significantly over the course of these studies .
Dosage Effects in Animal Models
The effects of Antibiotic A-40926 B1 in animal models vary with dosage . At low doses, the compound is effective at inhibiting bacterial growth. At high doses, it can have toxic effects .
Metabolic Pathways
Antibiotic A-40926 B1 is involved in the metabolic pathway of bacterial cell wall synthesis . It interacts with enzymes involved in this pathway, inhibiting their function and disrupting cell wall formation .
Transport and Distribution
Within cells and tissues, Antibiotic A-40926 B1 is transported to the site of bacterial cell wall synthesis .
Subcellular Localization
The subcellular localization of Antibiotic A-40926 B1 is at the site of bacterial cell wall synthesis . It does not appear to be directed to specific compartments or organelles by any known targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Parvodicin C2 is typically isolated from the fermentation broth of Actinomadura parvosata. The fermentation process involves cultivating the bacterium in a nutrient-rich medium under controlled conditions. The glycopeptide antibiotic is then extracted and purified using various chromatographic techniques .
Industrial Production Methods
Industrial production of this compound follows a similar fermentation process but on a larger scale. The fermentation is carried out in bioreactors, and the antibiotic is extracted and purified using industrial-scale chromatography. The purified compound is then formulated for research or pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions
Parvodicin C2 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: The compound can be reduced to yield different reduced forms.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated forms .
Scientific Research Applications
Parvodicin C2 has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other glycopeptide antibiotics, such as dalbavancin.
Biology: Studied for its antibacterial properties against various Gram-positive bacteria.
Medicine: Investigated for its potential use in treating infections caused by methicillin-resistant Staphylococcus aureus and other resistant bacteria.
Industry: Utilized in the development of new antibiotics and antimicrobial agents
Comparison with Similar Compounds
Similar Compounds
Vancomycin: Another glycopeptide antibiotic with a similar mechanism of action.
Teicoplanin: A glycopeptide antibiotic used to treat Gram-positive bacterial infections.
Dalbavancin: A semi-synthetic derivative of Parvodicin C2 with enhanced activity and a longer half-life.
Uniqueness
This compound is unique due to its specific structure and its role as a precursor for synthesizing dalbavancin. It exhibits a broad spectrum of activity against methicillin-resistant and methicillin-sensitive strains of various bacteria, making it a valuable compound in antibiotic research and development .
Properties
CAS No. |
110882-85-4 |
---|---|
Molecular Formula |
C83H88Cl2N8O29 |
Molecular Weight |
1732.5 g/mol |
IUPAC Name |
(1S,2R,19R,22R,34S,37R,40R,52S)-64-[(2S,3R,4R,5S,6S)-6-carboxy-3-(dodecanoylamino)-4,5-dihydroxyoxan-2-yl]oxy-5,32-dichloro-2,26,31,44,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaene-52-carboxylic acid |
InChI |
InChI=1S/C83H88Cl2N8O29/c1-3-4-5-6-7-8-9-10-11-12-56(99)88-65-68(102)70(104)73(81(114)115)122-82(65)121-72-53-27-38-28-54(72)118-50-22-17-37(25-45(50)84)66(100)64-79(111)92-63(80(112)113)43-29-39(95)30-52(119-83-71(105)69(103)67(101)55(33-94)120-83)57(43)42-24-35(15-20-47(42)96)60(76(108)93-64)89-77(109)61(38)90-78(110)62-44-31-41(32-49(98)58(44)85)117-51-26-36(16-21-48(51)97)59(86-2)75(107)87-46(74(106)91-62)23-34-13-18-40(116-53)19-14-34/h13-22,24-32,46,55,59-71,73,82-83,86,94-98,100-105H,3-12,23,33H2,1-2H3,(H,87,107)(H,88,99)(H,89,109)(H,90,110)(H,91,106)(H,92,111)(H,93,108)(H,112,113)(H,114,115)/t46-,55-,59-,60-,61-,62+,63+,64+,65-,66-,67-,68-,69+,70+,71+,73+,82-,83+/m1/s1 |
InChI Key |
IMGYVEMZPBHISV-PSDJNXLUSA-N |
SMILES |
CCCCCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)O)O)Cl)C(=O)O)O)O |
Isomeric SMILES |
CCCCCCCCCCCC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)[C@H]([C@H]6C(=O)N[C@@H](C7=C(C(=CC(=C7)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N6)NC(=O)[C@@H]4NC(=O)[C@@H]1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)[C@H](C(=O)N[C@H](CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)O)O)Cl)C(=O)O)O)O |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)O)O)Cl)C(=O)O)O)O |
Origin of Product |
United States |
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